molecular formula C22H32O4 B12422636 Iloprost-d4

Iloprost-d4

Cat. No.: B12422636
M. Wt: 364.5 g/mol
InChI Key: HIFJCPQKFCZDDL-KFJXZQTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloprost-d4 is a deuterated form of iloprost, a synthetic analogue of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, primarily produced in the vascular endothelium. This compound is used as an internal standard for the quantification of iloprost in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iloprost-d4 involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Iloprost-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to maintain the integrity of the iloprost structure .

Major Products Formed: The major products formed from the reactions involving this compound are typically deuterated analogues of iloprost. These products are used as standards in analytical applications to quantify the presence of iloprost in various samples .

Biological Activity

Iloprost-d4 is a stable isotope-labeled analogue of iloprost, a synthetic prostacyclin (PGI2) analogue primarily used in research settings. This compound exhibits significant biological activities, particularly in the modulation of inflammation and vascular function. The following sections delve into its biological activity, supported by various studies and findings.

Overview of this compound

This compound is utilized as an internal standard for quantifying iloprost through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques . Its role as a stable isotope allows for precise measurement of iloprost levels in biological samples, which is crucial for understanding its pharmacokinetics and dynamics.

Iloprost acts as an agonist of the prostacyclin receptor (IP receptor), leading to vasodilation and inhibition of platelet aggregation. The biological effects are primarily mediated through several pathways, including:

  • cAMP Pathway : Activation of adenylate cyclase increases intracellular cyclic AMP (cAMP), promoting vasodilation.
  • Inhibition of Leukotriene D4 : Studies indicate that iloprost can inhibit leukotriene D4-induced reductions in coronary flow, showcasing its protective cardiovascular effects .
  • Anti-inflammatory Effects : Iloprost has been shown to reduce pulmonary inflammation, particularly in models of acute respiratory distress syndrome (ARDS) by improving endothelial barrier function and decreasing pulmonary edema .

Biological Activity Data Table

The following table summarizes key biological activities and effects of this compound:

Biological Activity Description References
VasodilationInduces relaxation of vascular smooth muscle, leading to decreased blood pressure
Anti-inflammatoryReduces inflammatory markers and improves outcomes in ARDS models
Platelet aggregation inhibitionPrevents platelet aggregation, reducing thrombus formation
Improvement in oxygenationEnhances oxygenation in patients with ARDS
Vascular remodelingModulates vascular smooth muscle cell proliferation

1. Therapeutic Iloprost during ARDS Trial (ThIlo Trial)

A multicenter, randomized phase II trial investigated the efficacy of inhaled iloprost in critically ill patients with ARDS. The study involved 150 patients treated with nebulized iloprost or saline for five days. Key findings included:

  • Primary Endpoint : Improvement in oxygenation measured by the PaO2/FiO2 ratio.
  • Secondary Endpoints : Reduction in all-cause mortality at 90 days and decreased duration of mechanical ventilation.
  • Results : Preliminary results indicated significant anti-inflammatory effects and improved clinical outcomes for patients receiving iloprost .

2. Treatment of Severe Frostbite

A retrospective review examined the use of iloprost with and without recombinant tissue plasminogen activator (rt-PA) in 131 cases of severe frostbite. The study aimed to evaluate the efficacy of iloprost in enhancing perfusion and preventing tissue loss. Findings suggested that iloprost could improve limb salvage rates when used early in treatment protocols .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Endothelial Function : Iloprost improves endothelial function by reducing oxidative stress and enhancing nitric oxide availability.
  • Pulmonary Protection : In animal models, iloprost has demonstrated a capacity to mitigate lung injury caused by ischemia-reperfusion events, indicating its potential therapeutic role beyond pulmonary conditions .
  • Clinical Applications : The compound is being explored for various clinical applications, including treatment strategies for pulmonary hypertension and other vascular disorders due to its vasodilatory properties .

Properties

Molecular Formula

C22H32O4

Molecular Weight

364.5 g/mol

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2

InChI Key

HIFJCPQKFCZDDL-KFJXZQTLSA-N

Isomeric SMILES

[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.